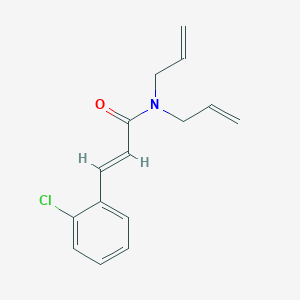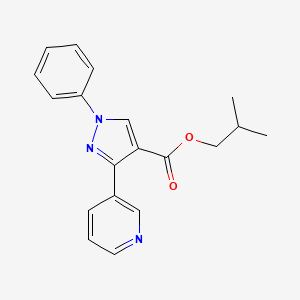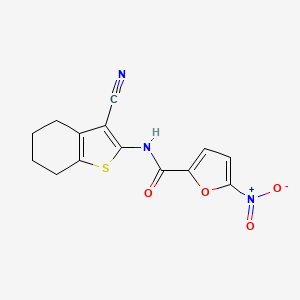
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (PBD) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and materials science. PBD is a derivative of oxadiazole, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has a unique molecular structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is related to its ability to disrupt microtubule dynamics. Microtubules are essential for cell division, and disruption of microtubule dynamics can lead to cell death. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole binds to the colchicine-binding site on tubulin, which is a protein that forms microtubules. This binding leads to the destabilization of microtubules, ultimately leading to cell death.
Biochemical and Physiological Effects
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. Biochemically, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to disrupt microtubule dynamics, which can lead to cell death. Physiologically, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have potential applications in the field of neuroscience for detecting amyloid beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its unique molecular structure, which makes it a promising candidate for various research applications. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have potential applications in the fields of medicine and materials science. However, one limitation of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its complex synthesis process, which can make it difficult to obtain high yields and purity. Additionally, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole may have potential toxicity concerns, which need to be carefully evaluated before its use in lab experiments.
Orientations Futures
There are several future directions for research involving 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In the field of medicine, further studies are needed to investigate the potential anticancer properties of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its use as a fluorescent probe for detecting amyloid beta peptides. In the field of materials science, further studies are needed to investigate the use of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in OLEDs and polymer solar cells. Additionally, further studies are needed to evaluate the potential toxicity concerns associated with 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and to develop safer synthesis methods.
Méthodes De Synthèse
The synthesis of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-aminobiphenyl and 3-methylbenzohydrazide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the final 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole compound. The synthesis of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In the field of medicine, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its anticancer properties. Studies have shown that 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by disrupting microtubule dynamics, which are essential for cell division. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptides, which are associated with Alzheimer's disease.
In the field of materials science, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its use in organic light-emitting diodes (OLEDs). 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits excellent electron transport properties, making it a promising candidate for use in OLEDs. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been investigated for its use in polymer solar cells, where it can act as a hole-transporting material.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-8-7-11-17(14-15)20-22-21(24-23-20)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNXPVTEIMVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)
![1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)

![N-benzyl-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5834438.png)

![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![N-(4-methylphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5834459.png)
![3-[1-allyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5834464.png)
![methyl (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5834468.png)
![1-[2-(1-naphthyloxy)ethyl]piperidine](/img/structure/B5834469.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5834477.png)